2,4,7,9-Tetramethyl-5-decyne-4,7-diol

Description

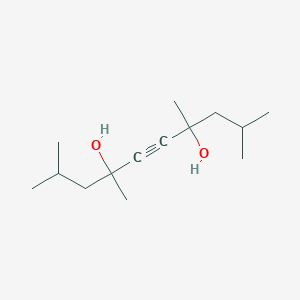

Structure

3D Structure

Properties

IUPAC Name |

2,4,7,9-tetramethyldec-5-yne-4,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O2/c1-11(2)9-13(5,15)7-8-14(6,16)10-12(3)4/h11-12,15-16H,9-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXOFYPKXCSULTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C#CC(C)(CC(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027041 | |

| Record name | 2,4,7,9-Tetramethyl-5-decyne-4,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid; Other Solid, White to pale yellow melt; [MSDSonline] | |

| Record name | 5-Decyne-4,7-diol, 2,4,7,9-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,7,9-Tetramethyl-5-decyne-4,7-diol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2994 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

126-86-3 | |

| Record name | 2,4,7,9-Tetramethyl-5-decyne-4,7-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126-86-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,7,9-Tetramethyl-5-decyne-4,7-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Surfynol 104 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5630 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Decyne-4,7-diol, 2,4,7,9-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,7,9-Tetramethyl-5-decyne-4,7-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,7,9-tetramethyldec-5-yne-4,7-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAMETHYL DECYNEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B9Y126NY8K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4,7,9-TETRAMETHYL-5-DECYNE-4,7-DIOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5612 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Synthesis of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol via Favorsky Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2,4,7,9-tetramethyl-5-decyne-4,7-diol, a valuable acetylenic diol, through the Favorsky reaction. This guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and a summary of quantitative data for researchers in organic synthesis and drug development.

Core Synthesis via Favorsky Reaction

The Favorsky reaction is a well-established method for the synthesis of propargyl alcohols from the reaction of a terminal alkyne with a carbonyl compound in the presence of a strong base.[1][2] In the case of this compound, the synthesis involves the reaction of acetylene with two equivalents of methyl isobutyl ketone. The reaction proceeds by the in-situ formation of a metal acetylide, which then acts as a nucleophile, attacking the carbonyl carbon of the ketone.[1]

Reaction Mechanism

The synthesis of this compound via the Favorsky reaction can be conceptualized in the following steps:

-

Deprotonation of Acetylene: A strong base, such as sodium hydroxide or potassium hydroxide, deprotonates acetylene to form a sodium or potassium acetylide intermediate.

-

Nucleophilic Attack: The acetylide anion then performs a nucleophilic attack on the carbonyl carbon of methyl isobutyl ketone.

-

Protonation: The resulting alkoxide is protonated, typically during a workup step, to yield the final diol product.

Caption: Favorsky reaction mechanism for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from two reported experimental protocols for the synthesis of this compound.

Table 1: Reactant and Catalyst Quantities

| Compound | Report 1 | Report 2 |

| Methyl Isobutyl Ketone | 450 kg | 500 kg |

| Acetylene | 62 kg | 64 kg |

| Sodium Hydroxide | 300 kg | - |

| Potassium Hydroxide (45% aq. soln.) | - | 2.07 kg |

| n-Heptane (solvent) | 2535 kg | - |

| Liquid Ammonia (solvent) | - | 2600 kg |

Table 2: Reaction Conditions and Yield

| Parameter | Report 1 | Report 2 |

| Temperature | Slightly lowered to 48°C after reaction | Staged: 10°C, 15°C, 30°C |

| Pressure | < 0.08 MPa | Staged: 0.2 MPa, 0.5 MPa, 1.3 MPa |

| Reaction Time | Not specified | Staged: 1h, not specified, 2h |

| Yield | 92% | 93% |

Experimental Protocols

The following are detailed methodologies based on the cited reports for the synthesis of this compound.

Protocol 1: Synthesis in n-Heptane with Sodium Hydroxide[3]

-

Reaction Setup: Charge a 5000 L reaction vessel with 2535 kg of n-heptane. After settling to separate any water, add 300 kg of sodium hydroxide.

-

Inert Atmosphere: Purge the reactor with nitrogen for 15 minutes.

-

Acetylene Introduction: Slowly introduce 62 kg of acetylene at a flow rate of 2.5-15 m³/h, maintaining the internal pressure below 0.08 MPa.

-

Ketone Addition: Pump 450 kg of methyl isobutyl ketone into the reactor.

-

Reaction and Workup: After the reaction is complete, cool the mixture to 48°C and slowly add 800 kg of water with stirring for 30 minutes.

-

Neutralization and Washing: Transfer the mixture to a neutralization vessel. Settle for 30 minutes and remove the lower alkaline layer. Neutralize the organic layer with hydrochloric acid to a pH of 4. Filter the solid salt and wash the organic phase twice with 200 kg of water each time.

-

Purification: Separate the organic layer and distill under reduced pressure to remove the solvent, yielding this compound.

Protocol 2: Synthesis in Liquid Ammonia with Potassium Hydroxide[3]

-

Reaction Setup: Purge the reaction vessel with nitrogen and charge with 2600 kg of liquid ammonia.

-

Acetylene Introduction: Continuously deliver acetylene at a flow rate of 2 m³/h.

-

Staged Reaction:

-

Stage 1: Maintain the vessel at 10°C and 0.2 MPa for 1 hour.

-

Stage 2: Increase the temperature to 15°C and the pressure to 0.5 MPa, then begin the addition of methyl isobutyl ketone and the potassium hydroxide catalyst.

-

Stage 3: After the addition is complete, increase the temperature to 30°C and the pressure to 1.3 MPa for 2 hours.

-

-

Hydrolysis and Separation: Slowly add water to the reaction vessel to hydrolyze the product. Transfer the mixture to a container and allow it to settle for 30 minutes to separate into aqueous, emulsion, and oil phases.

-

Neutralization and Purification: Discharge the water and emulsion phases. Neutralize the oil phase with hydrochloric acid to a pH of 7. Distill the neutralized product to remove any water, yielding this compound.

Caption: Experimental workflows for the synthesis of this compound.

References

An In-depth Technical Guide to 2,4,7,9-Tetramethyldec-5-yne-4,7-diol (CAS 126-86-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound with CAS number 126-86-3, including its chemical structure, IUPAC name, physicochemical properties, synthesis protocols, and safety information.

Chemical Identity and Structure

The compound with CAS number 126-86-3 is an acetylenic diol.

-

Synonyms: Surfynol 104, TMDD, Tetramethyl decynediol, 1,4-Diisobutyl-1,4-dimethylbutynediol[1][2][3]

-

Chemical Formula: C₁₄H₂₆O₂[2]

-

Chemical Structure:

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2,4,7,9-tetramethyldec-5-yne-4,7-diol.

| Property | Value | Reference |

| Appearance | White to pale yellow solid | [6] |

| Melting Point | 42-44 °C | [7] |

| Boiling Point | 255 °C | [7] |

| Density | 0.89 g/cm³ | [7] |

| Vapor Pressure | 0.66 Pa at 20°C | [7] |

| Water Solubility | 1.7 g/L at 20°C | [7] |

| LogP | 2.8 at 22°C | [8] |

Synthesis Methodology

The primary method for synthesizing 2,4,7,9-tetramethyldec-5-yne-4,7-diol is a variation of the Favorskii reaction, which involves the reaction of an alkyne with a carbonyl compound under basic conditions. A general experimental protocol is provided below.

Experimental Protocol: Synthesis via Favorskii Reaction

Objective: To synthesize 2,4,7,9-tetramethyldec-5-yne-4,7-diol from methyl isobutyl ketone and acetylene.

Materials:

-

Methyl isobutyl ketone

-

Acetylene gas

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (catalyst)

-

Anhydrous solvent (e.g., n-heptane, diethyl ether)

-

Hydrochloric acid (for neutralization)

-

Water

-

Nitrogen gas

Equipment:

-

High-pressure reaction vessel with stirring mechanism and temperature control

-

Gas flow controller

-

Neutralization vessel

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: Charge the reaction vessel with the anhydrous solvent (e.g., n-heptane) and the basic catalyst (e.g., powdered potassium hydroxide).[6]

-

Inert Atmosphere: Purge the reactor with nitrogen gas to remove air and create an inert atmosphere.[6]

-

Reactant Addition: Introduce methyl isobutyl ketone into the reaction vessel.

-

Acetylene Introduction: Slowly bubble acetylene gas into the stirred reaction mixture. The reaction is exothermic and the temperature should be carefully controlled. The pressure inside the vessel should be monitored and maintained at a safe level.[6]

-

Reaction Monitoring: The progress of the reaction can be monitored by the uptake of acetylene. The reaction is typically carried out for several hours.

-

Hydrolysis: After the reaction is complete, cautiously add water to the reaction mixture to hydrolyze the intermediate alkoxide and dissolve the catalyst.[6]

-

Neutralization and Extraction: Transfer the mixture to a neutralization vessel. Slowly add hydrochloric acid to neutralize the excess base to a pH of approximately 7.[6] The organic layer is then separated from the aqueous layer.

-

Purification: The organic layer containing the product is washed with water. The solvent is then removed under reduced pressure. The crude product can be further purified by distillation or recrystallization to yield pure 2,4,7,9-tetramethyldec-5-yne-4,7-diol.[6]

Applications in Research and Development

2,4,7,9-tetramethyldec-5-yne-4,7-diol is a non-ionic surfactant with a range of applications.[9]

-

Wetting and Antifoaming Agent: It is widely used in water-based coatings, inks, and adhesives for its excellent wetting and antifoaming properties.[6][8]

-

Cosmetics: In the cosmetics industry, it is used as an antifoaming agent.[1]

-

Solar Cells: It has been used as a dopant to create an interfacial layer in heterojunction solar cells, which can enhance photocurrent density.[6][8]

-

Pesticide Formulations: It can be used as an additive in pesticide formulations.[9]

Safety and Hazard Information

The following table summarizes the GHS hazard classifications for 2,4,7,9-tetramethyldec-5-yne-4,7-diol.

| Hazard Class | Hazard Statement | GHS Code |

| Serious Eye Damage/Irritation | Causes serious eye damage | H318[1] |

| Skin Sensitization | May cause an allergic skin reaction | H317[1] |

| Aquatic Hazard (Chronic) | Harmful to aquatic life with long lasting effects | H412 |

Precautionary Statements:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/eye protection/face protection. Contaminated work clothing should not be allowed out of the workplace. Avoid release to the environment.

-

Response: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. IF ON SKIN: Wash with plenty of water. If skin irritation or rash occurs: Get medical advice/attention.

In vivo studies in animals have indicated potential neurotoxic effects at high doses.[6]

Visualization of Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 2,4,7,9-tetramethyldec-5-yne-4,7-diol.

Caption: General workflow for the synthesis of 2,4,7,9-tetramethyldec-5-yne-4,7-diol.

References

- 1. Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 2,4,7,9-Tetramethyl-5-decyne-4,7-diol | C14H26O2 | CID 31362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. cyberleninka.ru [cyberleninka.ru]

- 7. 2,4,7,9-Tetramethyl-5-decyn-4,7-diol [webbook.nist.gov]

- 8. benchchem.com [benchchem.com]

- 9. nveo.org [nveo.org]

Unraveling the Microbial Degradation of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD), commercially known as Surfynol® 104, is a non-ionic surfactant widely used in industrial applications such as coatings, inks, and adhesives due to its excellent wetting and anti-foaming properties. Its unique structure, featuring a central alkyne bond and two tertiary alcohol groups flanked by isobutyl chains, presents a challenge for microbial degradation, leading to its classification as a substance with a slow biodegradation rate. Understanding the metabolic fate of this compound is crucial for assessing its environmental impact and for the development of more biodegradable alternatives. This technical guide provides an in-depth overview of the putative biodegradation pathway of TMDD, supported by analogous microbial transformation processes and detailed experimental protocols for its study.

Putative Biodegradation Pathway of this compound

While the complete microbial biodegradation pathway of TMDD has not been fully elucidated, a putative pathway can be proposed based on established principles of microbial metabolism of alkanes, surfactants, and the known initial oxidation step in human metabolism. The proposed pathway involves a series of oxidative transformations, beginning with the terminal methyl groups of the isobutyl side chains and likely proceeding to the central core of the molecule.

A key initial step in the metabolism of TMDD in humans has been identified as the hydroxylation of a terminal methyl group on one of the isobutyl chains, forming 1-hydroxy-2,4,7,9-tetramethyl-5-decyne-4,7-diol (1-OH-TMDD). It is highly probable that a similar enzymatic attack is initiated by microorganisms.

The proposed microbial degradation of TMDD can be divided into three main stages:

-

Terminal Oxidation of Isobutyl Chains: This initial phase focuses on the modification of the alkyl side chains.

-

Oxidation of Tertiary Alcohol Moieties: Following the degradation of the side chains, the more recalcitrant tertiary alcohol groups are targeted.

-

Cleavage of the Central Alkyne Bond: The final stage involves the breakdown of the carbon-carbon triple bond.

dot

Caption: Putative initial steps in the biodegradation of TMDD.

Stage 1: Terminal Oxidation of Isobutyl Chains

The biodegradation is likely initiated by alkane monooxygenases , such as cytochrome P450 enzymes, which are known to catalyze the terminal and subterminal oxidation of alkanes. These enzymes would introduce a hydroxyl group at one of the terminal methyl groups of an isobutyl chain, forming a primary alcohol.

This initial hydroxylation is followed by the sequential oxidation of the alcohol to an aldehyde and then to a carboxylic acid, catalyzed by alcohol dehydrogenases and aldehyde dehydrogenases , respectively. The resulting fatty acid-like structure can then enter the β-oxidation pathway , where the alkyl chain is shortened by two carbon atoms in each cycle, producing acetyl-CoA, which can be assimilated into the central metabolism of the microorganism.

Stage 2: Oxidation of Tertiary Alcohol Moieties

The tertiary alcohol groups in TMDD are sterically hindered and generally resistant to oxidation. However, some microorganisms possess enzymes capable of oxidizing tertiary alcohols, although this is a slower and less common process. It is plausible that after the degradation of the isobutyl chains, specific microbial enzymes could act on these tertiary alcohols, potentially leading to the formation of ketones. The exact mechanisms and enzymes involved in this step require further investigation.

Stage 3: Cleavage of the Central Alkyne Bond

The carbon-carbon triple bond (alkyne) is another recalcitrant feature of the TMDD molecule. Microbial degradation of alkynes is not as well-studied as that of alkanes and alkenes. However, some anaerobic and aerobic microorganisms are known to metabolize acetylene, the simplest alkyne. The enzymatic cleavage of the triple bond in a complex molecule like TMDD would likely involve specialized enzymes, potentially leading to the formation of dicarboxylic acids or other smaller organic molecules that can be funneled into central metabolic pathways.

Quantitative Data Summary

Currently, there is a lack of comprehensive quantitative data in the public domain regarding the biodegradation rates of this compound and the formation of its metabolites under various environmental conditions. The available literature consistently refers to its "slow" or "low" biodegradation rate without providing specific half-lives in different environmental compartments.

| Parameter | Value | Conditions | Reference |

| Biodegradation Rate | Slow/Low | Aquatic environments | [1][2][3][4] |

| Primary Metabolite (Human) | 1-OH-TMDD | Urinary excretion | [3] |

Experimental Protocols

To investigate the biodegradation pathway of TMDD, a combination of microbial culture experiments and advanced analytical techniques is required. The following protocols provide a framework for such studies, particularly addressing the challenges posed by the compound's low solubility and slow degradation rate.

Experimental Workflow for Biodegradation Study

dot

Caption: Workflow for studying TMDD biodegradation.

Microbial Degradation Assay (Adapted from OECD Guideline 301F)

Given the low water solubility and slow degradation of TMDD, a manometric respirometry test (OECD 301F) is a suitable method for assessing its ready biodegradability.

a. Inoculum Preparation:

-

Collect activated sludge from a domestic wastewater treatment plant.

-

Homogenize the sludge and, if necessary, pre-condition it by aerating for several days to reduce endogenous respiration.

b. Test Setup:

-

Prepare a mineral salts medium as specified in OECD 301.

-

Add the prepared inoculum to the medium.

-

Prepare test flasks containing the inoculated medium and TMDD at a low, environmentally relevant concentration (e.g., 2-10 mg/L). Due to its low solubility, TMDD should be added dissolved in a minimal amount of a low-toxicity, volatile solvent, or coated onto an inert support.

-

Prepare control flasks (inoculum only) and abiotic control flasks (TMDD and sterilized inoculum).

-

Seal the flasks with manometric sensors.

c. Incubation and Monitoring:

-

Incubate the flasks at 20-25°C in the dark with constant stirring.

-

Monitor the oxygen consumption in each flask over a period of at least 28 days, and potentially longer due to the slow degradation rate.

-

The biodegradation is calculated based on the percentage of the theoretical oxygen demand (ThOD) consumed.

Metabolite Identification using GC-MS and LC-MS/MS

a. Sample Preparation:

-

At various time points during the biodegradation assay, collect aqueous samples from the test flasks.

-

Perform liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) or solid-phase extraction (SPE) to concentrate the parent compound and its metabolites.

-

For GC-MS analysis, derivatization (e.g., silylation) may be necessary to improve the volatility and thermal stability of the hydroxylated metabolites.

b. Analytical Instrumentation and Conditions:

-

GC-MS:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Injector: Splitless mode to enhance sensitivity.

-

Oven Temperature Program: A gradient program starting at a low temperature to separate volatile components and ramping up to elute the higher molecular weight metabolites.

-

Mass Spectrometer: Electron ionization (EI) source with scanning mode for metabolite identification and selected ion monitoring (SIM) for quantification.

-

-

LC-MS/MS:

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, both containing a small amount of formic acid or ammonium acetate to improve ionization.

-

Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode. Full scan for initial screening and product ion scan (MS/MS) for structural elucidation of potential metabolites.

-

c. Data Analysis:

-

Compare the chromatograms of the test samples with those of the controls to identify peaks corresponding to metabolites.

-

Analyze the mass spectra of the metabolite peaks to determine their molecular weight and fragmentation patterns, which will aid in structural elucidation.

-

If authentic standards of potential metabolites are available, compare their retention times and mass spectra for confirmation.

Conclusion

The biodegradation of this compound is a complex process that is likely initiated by the terminal oxidation of its isobutyl side chains, followed by the more challenging degradation of its tertiary alcohol groups and central alkyne bond. While a complete and verified pathway is not yet available, the proposed putative pathway provides a scientifically sound basis for further research. The experimental protocols outlined in this guide offer a robust framework for investigating the biodegradation of this and other poorly soluble, slowly degrading industrial chemicals. Further research in this area is essential for a comprehensive environmental risk assessment and for guiding the design of more sustainable chemical products.

References

- 1. contractlaboratory.com [contractlaboratory.com]

- 2. Comparative Transcriptomics Reveals Distinct Adaptation Mechanisms for Degradation of n-Alkane and Branched Alkane in the Salt-Tolerant Bacterium Dietzia sp. CN-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring novel alkane-degradation pathways in uncultured bacteria from the North Atlantic Ocean - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

Dynamic Surface Tension Reduction Mechanism of Gemini Surfactants

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Gemini surfactants represent a distinct class of amphiphilic molecules characterized by two hydrophilic head groups and two hydrophobic tails, linked by a spacer group.[1][2] This unique dimeric structure imparts superior physicochemical properties compared to conventional monomeric surfactants, most notably a remarkable efficiency in reducing surface and interfacial tension.[2][3] The dynamic surface tension (DST), which is the time-dependent surface tension of a newly formed interface, is a critical parameter in numerous applications, including drug formulation, emulsification, and foaming, where interfaces are created and must be stabilized rapidly.[4][5] This guide elucidates the core mechanisms governing the rapid reduction of surface tension by gemini surfactants, details the experimental protocols for its measurement, presents quantitative data, and illustrates the underlying processes through logical diagrams.

Core Mechanism of Dynamic Surface Tension Reduction

The reduction of surface tension is achieved through the adsorption of surfactant molecules at the liquid-gas or liquid-liquid interface. For gemini surfactants, this process is particularly efficient and can be understood as a multi-step kinetic process.

The Adsorption Process

When a new interface is created (e.g., an air-water interface), there is an initial surface tension equivalent to that of the pure solvent (e.g., water, ~72 mN/m).[6] Surfactant monomers present in the bulk solution then migrate to this interface to lower the system's free energy.[4][5] This adsorption process continues until an equilibrium is reached, where the interface is saturated with surfactant molecules. The speed at which this equilibrium is approached is the essence of dynamic surface tension.

The adsorption kinetics can be described by two primary models:

-

Diffusion-Controlled Adsorption: In the very early stages of adsorption, the rate at which surface tension decreases is limited by the speed of surfactant diffusion from the bulk solution to the subsurface layer just below the interface.[7][8] This process is governed by Fick's law of diffusion.

-

Kinetics-Controlled Adsorption: As the interface becomes more populated with surfactant molecules, an energy barrier to adsorption can become the rate-limiting step.[5][7][8] This barrier arises from electrostatic repulsion between charged head groups already at the interface and the incoming molecules, as well as the conformational rearrangements required for the molecule to insert itself into the surface layer. For gemini surfactants, the process is often a mixed diffusion-kinetic controlled process.[7]

The overall mechanism involves the diffusion of monomers from the bulk to the subsurface, followed by their adsorption from the subsurface into the interface itself. Above the critical micelle concentration (CMC), micelles act as a reservoir, dissociating to replenish the monomer concentration in the bulk as monomers are adsorbed at the interface.[2]

Structural Influence on Adsorption Dynamics

The unique molecular architecture of gemini surfactants is central to their high efficiency.

-

Hydrophobic Tails: The two hydrophobic tails provide a strong driving force for the molecule to escape the aqueous bulk and adsorb at the interface, leading to a denser packing compared to single-tail surfactants.

-

Hydrophilic Head Groups: The nature of the two head groups influences electrostatic interactions at the interface.

-

Spacer Group: The spacer connecting the two head groups is a critical determinant of adsorption behavior.[9][10]

-

Length & Flexibility: A short, rigid spacer can hold the head groups close, potentially increasing electrostatic repulsion and hindering packing.[2] Conversely, a longer, more flexible polymethylene spacer allows the two monomeric halves to act more independently, facilitating more efficient packing and a greater reduction in surface tension.[9][11]

-

Hydrophobicity: A hydrophobic spacer can contribute to the overall driving force for adsorption, effectively behaving like a third hydrophobic chain and further lowering the CMC and surface tension.[11]

-

The interplay of these structural elements allows gemini surfactants to achieve significantly lower critical micelle concentrations (CMCs) and a greater reduction in surface tension (lower γ_CMC) than their monomeric counterparts.[2][3]

Quantitative Data on Gemini Surfactant Properties

The efficiency of gemini surfactants is quantified by parameters such as the critical micelle concentration (CMC) and the surface tension at the CMC (γ_CMC). The tables below summarize representative data for cationic gemini surfactants of the alkanediyl-α,ω-bis(dimethylalkylammonium bromide) type, commonly denoted as m-s-m, where 'm' is the number of carbon atoms in the hydrophobic tails and 's' is the number of methylene units in the spacer.

Table 1: Physicochemical Properties of 12-s-12 Gemini Surfactants

| Spacer Length (s) | CMC (mol/L) | Surface Tension at CMC (γ_CMC) (mN/m) | Reference |

|---|---|---|---|

| 2 | 9.1 x 10⁻⁴ | 30.6 | [6][12] |

| 4 | 1.2 x 10⁻³ | 33.5 | [12] |

| 6 | 9.1 x 10⁻⁴ | 34.5 | [12] |

| 8 | 5.5 x 10⁻⁴ | 34.0 | [12] |

| 10 | 3.0 x 10⁻⁴ | 33.5 | [12] |

| 12 | 1.6 x 10⁻⁴ | 33.0 |[12] |

Table 2: Effect of Tail Length on Properties of Gemini Surfactants with a Hexamethylene Spacer (m-6-m)

| Tail Length (m) | CMC (mol/L) | Surface Tension at CMC (γ_CMC) (mN/m) | Reference |

|---|---|---|---|

| 10 | 5.0 x 10⁻³ | 36.0 | [13] |

| 12 | 9.1 x 10⁻⁴ | 34.5 | [12] |

| 14 | 1.2 x 10⁻⁴ | 33.0 | [13] |

| 16 | 3.0 x 10⁻⁵ | 32.0 |[13] |

Note: Exact values can vary slightly based on experimental conditions and purity.

Experimental Protocols for Measuring Dynamic Surface Tension

Accurate measurement of DST requires techniques capable of monitoring surface tension on the timescale of adsorption, which can be as short as milliseconds.

Maximum Bubble Pressure Tensiometry

This is the predominant method for measuring DST at short surface ages.[14][15]

-

Principle: The technique is based on the Young-Laplace equation, which relates the pressure difference across a curved interface to the surface tension and the radii of curvature.[16] It measures the maximum pressure required to form a bubble at the tip of a capillary immersed in the sample liquid.[17][18] This maximum pressure occurs when the bubble forms a perfect hemisphere with a radius equal to that of the capillary.[18]

-

Methodology:

-

Preparation: A surfactant solution of known concentration is prepared and placed in a temperature-controlled sample cell.

-

Immersion: A capillary with a precisely known radius is immersed to a fixed depth in the solution.

-

Bubble Formation: A gas (e.g., purified air) is passed through the capillary at a constant flow rate to form bubbles.

-

Pressure Measurement: A sensitive pressure transducer continuously records the pressure inside the bubble. The pressure increases as the bubble grows, reaches a maximum, and then drops as the bubble detaches.

-

Data Acquisition: The maximum pressure (P_max) for each bubble is recorded.

-

Calculation: The surface tension (γ) is calculated using the formula: γ = (P_max - P_hydrostatic) * R / 2, where R is the capillary radius and P_hydrostatic is the pressure due to the immersion depth.

-

Dynamic Measurement: The "surface age" (the time from the beginning of bubble formation to the point of maximum pressure) is controlled by varying the gas flow rate.[16] By measuring P_max at different flow rates, a profile of dynamic surface tension versus surface age is obtained.

-

Pendant Drop Tensiometry

This optical method is well-suited for measuring surface tension over longer timescales (seconds to hours).[19]

-

Principle: This technique determines surface tension by analyzing the shape of a liquid drop suspended from a needle tip.[20][21] The shape of the drop is dictated by a balance between the cohesive force of surface tension, which tries to make the drop spherical, and the distorting force of gravity.[22] The captured drop profile is fitted to the theoretical Young-Laplace equation to calculate the surface tension.[19]

-

Methodology:

-

Preparation: The surfactant solution is loaded into a precision syringe. The density of the solution must be known.

-

Drop Formation: A drop of the solution is carefully formed at the tip of a vertically mounted needle inside a sample chamber with a controlled atmosphere and temperature.

-

Image Acquisition: A high-resolution camera, coupled with a telecentric lens and a monochromatic light source, captures a sharp silhouette of the pendant drop.

-

Edge Detection: Image analysis software identifies the coordinates of the drop's outline from the captured image.

-

Profile Fitting: The software performs an iterative numerical analysis to fit the Young-Laplace equation to the detected drop profile.

-

Calculation: The surface tension is derived as a parameter from the best-fit curve.

-

Dynamic Measurement: By recording a series of images over time as the drop is formed or as it ages, the software can calculate the surface tension as a function of time, yielding the dynamic surface tension profile.[23]

-

Visualizations

Dynamic Adsorption Pathway

References

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. Gemini Surfactant Based Carriers in Gene and Drug Delivery: Ingenta Connect [ingentaconnect.com]

- 4. Dynamic surface tension | KRÜSS Scientific [kruss-scientific.com]

- 5. Surfactant - Wikipedia [en.wikipedia.org]

- 6. Antimicrobial Activity of Gemini Surfactants with Ether Group in the Spacer Part - PMC [pmc.ncbi.nlm.nih.gov]

- 7. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 8. Oral: Adsorption Kinetics of Mixed Surfactant Systems at Air-Water Interface - APS Global Physics Summit 2025 [archive.aps.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Maximum bubble pressure tensiometry--an analysis of experimental constraints - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Bubble pressure tensiometer | KRÜSS Scientific [kruss-scientific.com]

- 17. Maximum bubble pressure method - Wikipedia [en.wikipedia.org]

- 18. courses.washington.edu [courses.washington.edu]

- 19. scian.cl [scian.cl]

- 20. biolinscientific.com [biolinscientific.com]

- 21. Pendant drop | KRÜSS Scientific [kruss-scientific.com]

- 22. How does the pendant drop method work? - DataPhysics Instruments [dataphysics-instruments.com]

- 23. Interfacial property determination from dynamic pendant-drop characterizations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4,7,9-Tetramethyl-5-decyne-4,7-diol as a Non-ionic Surfactant

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD), a non-ionic surfactant with the CAS Number 126-86-3, is a versatile molecule widely recognized for its exceptional performance as a wetting agent and defoamer.[1][2][3][4] Its unique Gemini structure, characterized by two hydrophilic head groups and two hydrophobic tails connected by a spacer, sets it apart from conventional surfactants, offering superior surface activity.[5][6][7] This technical guide provides a comprehensive overview of TMDD, its physicochemical properties, and its applications, with a particular focus on its relevance to researchers and professionals in drug development.

TMDD's molecular structure, featuring a rigid acetylene bond and bulky methyl groups, contributes to its remarkable ability to reduce both equilibrium and dynamic surface tension.[8] This is particularly advantageous in dynamic processes such as high-speed coating and printing.[8] Furthermore, its molecular architecture allows it to function as a molecular defoamer by disrupting the stability of foam lamellae.[8][9]

Physicochemical Properties

The unique chemical structure of this compound underpins its surfactant properties. As a Gemini surfactant, it exhibits high surface activity and a low critical micelle concentration (CMC), making it efficient at low concentrations.[5][7][10]

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 126-86-3 | [1][11][12] |

| Molecular Formula | C14H26O2 | [11][12] |

| Molecular Weight | 226.36 g/mol | [11][12] |

| Appearance | White to pale yellow waxy solid | [4] |

| Purity | ≥98.0% | [1] |

Table 2: Surfactant-Related Properties of this compound and its Ethoxylates

| Property | This compound | Ethoxylated Derivatives (Surfadol® 400 Series) | Reference(s) |

| Type | Non-ionic Gemini Surfactant | Non-ionic Surfactant | [5][13] |

| Equilibrium Surface Tension | Data not readily available in a concentration-dependent format | 34.1 - 54.2 dynes/cm (at 0.1% concentration) | [14] |

| Dynamic Surface Tension | Excellent reduction | 35.5 - 55.7 dynes/cm (at 0.1% concentration) | [14] |

| Critical Micelle Concentration (CMC) | Low (typical for Gemini surfactants) | Varies with ethoxylation | [5][7] |

| HLB Value | Not specified | 4 - 17 | [14] |

Note: The performance of ethoxylated derivatives varies based on the degree of ethoxylation.

Mechanism of Action

The surfactant properties of this compound stem from its amphiphilic nature. The molecule possesses hydrophilic diol groups and a hydrophobic hydrocarbon backbone. This dual nature allows it to adsorb at interfaces, such as the air-water or oil-water interface, thereby reducing the surface tension.

Caption: Molecular orientation of TMDD at the air-water interface.

Applications in Research and Drug Development

While not typically an active pharmaceutical ingredient, this compound is a valuable excipient in pharmaceutical formulations. Its primary roles include:

-

Wetting Agent: In solid dosage form manufacturing, it can be used to improve the wetting of hydrophobic active pharmaceutical ingredients (APIs), which can enhance dissolution rates and bioavailability.

-

Solubilizing Agent: Although its water solubility is limited, its surfactant properties can aid in the solubilization of poorly soluble drugs for preclinical formulations.

-

Defoamer: In liquid formulations and manufacturing processes, it can control foaming, which is critical for accurate dosing and process efficiency.[15]

Experimental Protocols

The following are summaries of standard methodologies for evaluating the key surfactant properties of this compound.

Surface and Interfacial Tension Measurement (ASTM D1331)

This method determines the surface tension of a liquid using a tensiometer.

-

Apparatus: Du Noüy ring or Wilhelmy plate tensiometer.

-

Procedure:

-

Prepare solutions of this compound in deionized water at various concentrations.

-

Calibrate the tensiometer according to the manufacturer's instructions.

-

Measure the surface tension of each solution. For the Du Noüy ring method, the force required to pull the ring from the liquid surface is measured. For the Wilhelmy plate method, the force on a plate partially immersed in the liquid is determined.

-

Plot surface tension as a function of the logarithm of the surfactant concentration to determine the Critical Micelle Concentration (CMC).

-

Foaming Properties (ASTM D1173)

This test, also known as the Ross-Miles method, evaluates the foaming characteristics of a surfactant solution.

-

Apparatus: A jacketed glass column with a specified height and diameter, and a pipette with a specified orifice.

-

Procedure:

-

Prepare a solution of the surfactant at a specified concentration and temperature.

-

Pour a portion of the solution into the column.

-

Allow a specific volume of the same solution to fall from the pipette into the column, creating foam.

-

Measure the initial height of the foam and its height after a set time interval (e.g., 5 minutes) to assess foam stability.

-

Wetting Ability (Draves Test - based on ASTM D2281)

This test measures the time it takes for a weighted skein of cotton yarn to sink in a solution of the wetting agent.

-

Apparatus: A 500 mL graduated cylinder, a weighted hook, and a standard cotton skein.

-

Procedure:

-

Prepare solutions of the wetting agent at various concentrations.

-

Attach the cotton skein to the weighted hook and immerse it in the test solution.

-

Measure the time required for the skein to sink.

-

The wetting efficiency is typically reported as the concentration required to achieve a specific sinking time (e.g., 25 seconds).

-

References

- 1. This compound [shuvtech.com]

- 2. Gemini Surfactants: Advances in Applications and Prospects for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glorywh.com [glorywh.com]

- 4. This compound | 126-86-3 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. twu-ir.tdl.org [twu-ir.tdl.org]

- 7. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. surfadiols.com [surfadiols.com]

- 11. This compound | C14H26O2 | CID 31362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 2,4,7,9-Tetramethyl-5-decyn-4,7-diol [webbook.nist.gov]

- 13. coatino.com [coatino.com]

- 14. This compound Ethoxylate, CAS#9014-85-1 - China Suppliers and Factory - Surfadol Coatings Addtives Price - ACME [surfadol.com]

- 15. Acetylenic Diol surfactants--an excellent defoaming wetting agent in waterborne system [nvchemical.com]

The Architecture of Amphiphilicity: A Technical Guide to Gemini Surfactant Structure-Property Relationships for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Gemini surfactants, characterized by their unique dimeric structure, have emerged as a promising class of molecules in drug delivery and gene therapy. Comprising two hydrophobic tails and two hydrophilic head groups linked by a spacer, their molecular architecture allows for fine-tuning of physicochemical properties to a degree not achievable with conventional monomeric surfactants.[1][2][3] This technical guide provides an in-depth exploration of the structure-property relationships of Gemini surfactants, offering a comprehensive resource for researchers leveraging these molecules for advanced therapeutic applications.

Core Structure and Synthesis

The fundamental structure of a Gemini surfactant consists of two monomeric surfactant units joined by a spacer group. This spacer can be rigid or flexible, short or long, and hydrophilic or hydrophobic, all of which significantly influence the molecule's overall properties. The hydrophobic tails are typically long alkyl chains, while the hydrophilic head groups can be cationic, anionic, zwitterionic, or non-ionic.

General Synthesis of Cationic m-s-m Gemini Surfactants

A common and straightforward method for synthesizing cationic Gemini surfactants of the m-s-m type (where 'm' represents the alkyl tail length and 's' the number of methylene units in the spacer) is through a one-pot quaternization reaction.

Experimental Protocol: Synthesis of 12-s-12 Gemini Surfactants

This protocol describes the synthesis of a series of bis-quaternary ammonium Gemini surfactants with dodecyl (C12) tails and varying polymethylene spacer lengths (s = 2, 4, 6).

Materials:

-

N,N-dimethyl-n-dodecylamine

-

α,ω-dibromoalkane (e.g., 1,2-dibromoethane, 1,4-dibromobutane, 1,6-dibromohexane)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Magnetic stirrer with heating plate

-

Round-bottom flask with reflux condenser

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve N,N-dimethyl-n-dodecylamine (2 equivalents) in anhydrous acetonitrile.

-

Addition of Spacer: To the stirred solution, add the corresponding α,ω-dibromoalkane (1 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation of Product: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is often a solid or viscous oil. Recrystallize the product from a suitable solvent system, such as ethyl acetate, to obtain the pure Gemini surfactant.

-

Characterization: Confirm the structure and purity of the synthesized Gemini surfactants using techniques such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy and Mass Spectrometry (MS).

Structure-Property Relationships: Quantitative Insights

The unique architecture of Gemini surfactants leads to superior physicochemical properties compared to their monomeric counterparts, most notably a significantly lower critical micelle concentration (CMC).[1][3] The following tables summarize the quantitative relationships between the structural elements of Gemini surfactants and their key properties.

Effect of Spacer Length on Critical Micelle Concentration (CMC)

The length and nature of the spacer group play a critical role in determining the CMC. For short, flexible spacers, an increase in spacer length initially leads to a slight increase in the CMC due to increased repulsion between the head groups at the micelle surface. However, as the spacer becomes longer and more hydrophobic, it can partially fold into the micellar core, contributing to the overall hydrophobicity and thus decreasing the CMC.[4][5]

| Gemini Surfactant (m-s-m) | Spacer Length (s) | CMC (mM) at 25°C | Reference |

| 12-2-12 | 2 | 1.20 | [6] |

| 12-4-12 | 4 | 1.50 | [6] |

| 12-6-12 | 6 | 0.98 | [6] |

| 16-4-16 | 4 | 0.055 | [7] |

| 16-5-16 | 5 | 0.060 | [7] |

| 16-6-16 | 6 | 0.050 | [7] |

Effect of Hydrophobic Tail Length on CMC and Surface Tension

As with conventional surfactants, increasing the length of the hydrophobic tails of Gemini surfactants leads to a significant decrease in the CMC and a greater reduction in surface tension. This is due to the increased hydrophobic driving force for micellization.

| Gemini Surfactant (m-s-m) | Tail Length (m) | CMC (mM) at 25°C | Surface Tension at CMC (γ_cmc) (mN/m) | Reference |

| 10-2-10 | 10 | 11.0 | 38.5 | [6] |

| 12-2-12 | 12 | 1.20 | 36.0 | [6] |

| 14-2-14 | 14 | 0.15 | 34.0 | [6] |

| 16-2-16 | 16 | 0.02 | 32.5 | [6] |

| 12-6-12 | 12 | 0.98 | 35.2 | [8] |

| 14-6-14 | 14 | 0.11 | 33.8 | [8] |

| 16-6-16 | 16 | 0.015 | 32.1 | [8] |

Effect of Head Group on Physicochemical Properties

The nature of the hydrophilic head group significantly influences the properties of Gemini surfactants. Cationic Gemini surfactants, typically based on quaternary ammonium salts, are the most studied due to their ease of synthesis and their ability to interact with negatively charged biological membranes and nucleic acids. Anionic Gemini surfactants often exhibit lower Krafft temperatures, making them more soluble at lower temperatures. The introduction of polar groups, such as hydroxyl groups, into the headgroup can increase hydrophilicity and affect micellization.[9]

| Gemini Surfactant | Head Group Type | CMC (mM) at 25°C | Krafft Temperature (°C) | Reference |

| 12-6-12 (Quaternary Ammonium) | Cationic | 0.98 | < 0 | [6] |

| Disodium 2,3-didodecyl-1,2,3,4-butanetetracarboxylate | Anionic | 0.45 | < 5 | [10] |

| 12-6-12 with Hydroxyethyl groups | Cationic (modified) | 0.75 | < 0 | [9] |

Experimental Methodologies for Characterization

A thorough characterization of Gemini surfactants and their self-assembled structures is crucial for their application in drug delivery. The following sections detail the standard experimental protocols for key characterization techniques.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter of any surfactant. It can be determined by monitoring a physical property of the surfactant solution that changes abruptly at the onset of micelle formation.

Experimental Protocol: CMC Determination by Surface Tensiometry (Du Noüy Ring Method)

Apparatus:

-

Tensiometer with a platinum-iridium Du Noüy ring

-

Temperature-controlled sample vessel

-

Magnetic stirrer

Procedure:

-

Instrument Calibration: Calibrate the tensiometer using a liquid with a known surface tension, such as deionized water.

-

Sample Preparation: Prepare a stock solution of the Gemini surfactant in deionized water at a concentration well above the expected CMC.

-

Measurement of Stock Solution: Place the stock solution in the sample vessel and allow it to equilibrate to the desired temperature (e.g., 25°C).

-

Ring Cleaning: Thoroughly clean the Du Noüy ring with a suitable solvent (e.g., ethanol) and then flame it to red-hot to remove any organic contaminants. Allow the ring to cool before use.

-

Measurement: Immerse the ring in the surfactant solution and then slowly raise it. The force required to pull the ring through the surface is measured. The maximum force is used to calculate the surface tension.[1][11][12]

-

Concentration Series: Perform serial dilutions of the stock solution and measure the surface tension at each concentration.

-

Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is determined as the concentration at which the sharp decrease in surface tension levels off.[13]

Characterization of Micellar Size and Morphology

Experimental Protocol: Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic diameter of nanoparticles and aggregates in suspension.

Apparatus:

-

DLS instrument with a laser light source and a detector

-

Cuvettes (disposable or quartz)

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation: Prepare a series of surfactant solutions at concentrations above the CMC. Filter the solutions through a 0.22 µm syringe filter directly into a clean cuvette to remove dust and large aggregates.

-

Instrument Setup: Set the measurement parameters on the DLS instrument, including the temperature, solvent viscosity, and refractive index.

-

Measurement: Place the cuvette in the instrument and allow the sample to thermally equilibrate. The instrument will illuminate the sample with the laser and the scattered light fluctuations will be measured by the detector.

-

Data Analysis: The instrument's software will use an autocorrelation function to analyze the fluctuations in scattered light intensity and calculate the diffusion coefficient, from which the hydrodynamic diameter is determined using the Stokes-Einstein equation.[14]

Experimental Protocol: Transmission Electron Microscopy (TEM)

TEM provides direct visualization of the morphology of surfactant aggregates.

Apparatus:

-

Transmission Electron Microscope

-

TEM grids (e.g., carbon-coated copper grids)

-

Pipettes

-

Filter paper

Procedure:

-

Sample Preparation: Prepare a dilute solution of the Gemini surfactant above its CMC.

-

Grid Preparation: Place a drop of the surfactant solution onto a TEM grid.

-

Staining (for negative staining): After a few minutes, wick away the excess liquid with filter paper. Apply a drop of a negative staining agent (e.g., 2% uranyl acetate) to the grid and then wick away the excess.

-

Drying: Allow the grid to air dry completely.

-

Imaging: Insert the grid into the TEM and acquire images at various magnifications.

Biological Interactions and Applications in Drug Delivery

Cationic Gemini surfactants are particularly attractive for drug and gene delivery due to their ability to interact with and traverse cell membranes.

Cellular Uptake and Intracellular Trafficking

The primary mechanism for the cellular uptake of Gemini surfactant-based nanocarriers is endocytosis. This process can occur through several pathways, including clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[3][15]

Caption: Cellular uptake pathways for Gemini surfactant nanocarriers.

Endosomal Escape and Intracellular Signaling

A critical step for the successful delivery of therapeutic cargo to the cytoplasm is escape from the endosomal pathway to avoid degradation in the lysosome. Cationic Gemini surfactants can facilitate endosomal escape through mechanisms such as the "proton sponge effect," where the buffering capacity of the surfactant leads to proton influx, osmotic swelling, and eventual rupture of the endosome.[15][16] Furthermore, cationic lipids have been shown to activate innate immune signaling pathways, such as those involving Toll-like receptor 2 (TLR2) and the NLRP3 inflammasome, which can influence the cellular response to the nanocarrier.[17][18]

Caption: Signaling pathways activated by cationic Gemini nanocarriers.

Evaluation of Biocompatibility

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Mammalian cell line of interest

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[7][10][19]

-

Treatment: Treat the cells with various concentrations of the Gemini surfactant for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.[7][19]

-

Addition of MTT: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[7][20]

-

Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.[7][20]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[20]

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control.

Experimental and Developmental Workflow

The development of a Gemini surfactant-based drug delivery system follows a logical workflow from synthesis and characterization to biological evaluation.

Caption: Workflow for Gemini surfactant-based drug delivery system development.

Conclusion

Gemini surfactants offer a versatile platform for the design of advanced drug delivery systems. Their tunable structure allows for the optimization of key properties such as CMC, micelle size, and biocompatibility. A thorough understanding of the structure-property relationships, coupled with rigorous experimental characterization, is essential for the rational design of effective and safe Gemini surfactant-based nanocarriers for therapeutic applications. This guide provides a foundational framework for researchers to navigate the complexities of Gemini surfactant science and unlock their full potential in the field of drug development.

References

- 1. biolinscientific.com [biolinscientific.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Impact of the Hydrocarbon Chain Length of Biodegradable Ester-Bonded Cationic Gemini Surfactants on Self-Assembly, In Vitro Gene Transfection, Cytotoxicity, and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. acmeresearchlabs.in [acmeresearchlabs.in]

- 11. smartsystems-eg.com [smartsystems-eg.com]

- 12. Du Noüy ring method - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. rivm.nl [rivm.nl]

- 15. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 16. Overcoming Endosomal Entrapment in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. 3.5. Cytotoxicity Assay [bio-protocol.org]

- 20. MTT assay protocol | Abcam [abcam.com]

Navigating the Amphiphilic World: A Technical Guide to the Hydrophilic-Lipophilic Balance of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the Hydrophilic-Lipophilic Balance (HLB) of the non-ionic surfactant 2,4,7,9-Tetramethyl-5-decyne-4,7-diol. Understanding the HLB of this versatile molecule, which finds applications as a wetting agent and defoamer, is critical for optimizing its performance in various formulations, including those relevant to drug development and delivery.[1][2][3][4][5][6] This guide provides a comprehensive overview of the theoretical and experimental determination of HLB, equipping researchers with the knowledge to effectively utilize this surfactant.

Introduction to Hydrophilic-Lipophilic Balance (HLB)

The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale that quantifies the degree to which a surfactant is hydrophilic (water-loving) or lipophilic (oil-loving).[7][8][9] Introduced by William C. Griffin, the HLB system is an invaluable tool for formulators, enabling the selection of appropriate surfactants to achieve stable emulsions and dispersions.[7][9] HLB values typically range from 0 to 20 for non-ionic surfactants, where a lower value indicates greater lipophilicity and a higher value signifies greater hydrophilicity.[8][9] The HLB of a surfactant dictates its function, as outlined in the table below.

Table 1: Surfactant Function based on HLB Value

| HLB Range | Application |

| 1-3 | Antifoaming agents |

| 3-6 | W/O (water-in-oil) emulsifiers |

| 7-9 | Wetting and spreading agents |

| 8-16 | O/W (oil-in-water) emulsifiers |

| 13-16 | Detergents |

| 16-18 | Solubilizers or hydrotropes |

Theoretical Calculation of HLB for this compound

While experimental determination provides the most accurate HLB value, theoretical calculations offer a valuable starting point. Two primary methods are employed for non-ionic surfactants: the Griffin method and the Davies method.

Griffin's Method

Griffin's method, the pioneering approach to HLB calculation, is based on the molecular weight of the hydrophilic portion of the surfactant molecule.[7][8][9]

Experimental Protocol: Griffin's Method Calculation

The formula for Griffin's method is as follows:

HLB = 20 * (Mh / M) [8]

Where:

-

Mh is the molecular weight of the hydrophilic portion of the molecule.

-

M is the total molecular weight of the molecule.

For this compound (C₁₄H₂₆O₂), the total molecular weight (M) is approximately 226.36 g/mol .[10] The hydrophilic portion consists of the two hydroxyl (-OH) groups.

-

Molecular weight of Oxygen (O) ≈ 16.00 g/mol

-

Molecular weight of Hydrogen (H) ≈ 1.01 g/mol

-

Molecular weight of one -OH group ≈ 17.01 g/mol

-

Mh (for two -OH groups) = 2 * 17.01 = 34.02 g/mol

Therefore, the theoretical HLB calculated using Griffin's method is:

HLB = 20 * (34.02 / 226.36) ≈ 3.01

Davies' Method

The Davies' method provides a more nuanced approach by assigning specific group numbers to the various hydrophilic and lipophilic groups within the molecule.[7][8] This method accounts for the varying contributions of different chemical moieties to the overall HLB.

Experimental Protocol: Davies' Method Calculation

The formula for the Davies' method is:

HLB = 7 + Σ(hydrophilic group numbers) - Σ(lipophilic group numbers)

To apply this method, the molecule is dissected into its constituent groups, and the corresponding group numbers are summed.

Structural Breakdown of this compound:

-

Hydrophilic Groups:

-

2 x Tertiary Hydroxyl (-C(R)(R')OH) groups

-

-

Lipophilic Groups:

-

4 x Methyl (-CH₃) groups directly attached to the carbons bearing the hydroxyls

-

2 x Methylene (-CH₂-) groups

-

2 x Methine (>CH-) groups

-

4 x Methyl (-CH₃) groups as part of the isobutyl groups

-

1 x Alkyne (-C≡C-) group

-

Davies' Group Contribution Numbers:

| Group | Type | Group Number |

| -OH (Hydroxyl) | Hydrophilic | 1.9 |

| -CH₃ (Methyl) | Lipophilic | 0.475 |

| -CH₂- (Methylene) | Lipophilic | 0.475 |

| >CH- (Methine) | Lipophilic | 0.475 |

Calculation:

-

Σ(hydrophilic group numbers) = 2 * 1.9 = 3.8

-

Σ(lipophilic group numbers) = (8 * 0.475 for -CH₃) + (2 * 0.475 for -CH₂-) + (2 * 0.475 for >CH-) = 3.8 + 0.95 + 0.95 = 5.7

HLB = 7 + 3.8 - 5.7 = 5.1

Summary of Calculated HLB Data

The theoretically calculated HLB values for this compound using both the Griffin and Davies methods are summarized below.

Table 2: Calculated HLB Values for this compound

| Calculation Method | Calculated HLB Value |

| Griffin's Method | ~3.01 |

| Davies' Method | ~5.1 |

The calculated HLB values, falling in the lower range of the scale, are consistent with the known applications of this compound as a wetting agent and defoamer, which typically have HLB values in the 1 to 9 range.

Experimental Determination of HLB

While theoretical calculations are useful, experimental determination is essential for obtaining a precise HLB value, especially for complex molecules. A common experimental approach involves preparing a series of emulsions of a known oil with varying ratios of two surfactants with known HLB values, one high and one low. The blend that produces the most stable emulsion corresponds to the required HLB of the oil. This same principle can be adapted to determine the HLB of an unknown surfactant by using it in combination with a surfactant of a known HLB to emulsify a standard oil.

Experimental Workflow for HLB Determination

Caption: Workflow for the experimental determination of the HLB value of an unknown surfactant.

Logical Relationship of HLB Calculation Methods

The theoretical methods for HLB calculation provide a foundational understanding of the surfactant's properties based on its molecular structure.

Caption: Logical flow from molecular structure to theoretical HLB value using different calculation methods.

Conclusion for Researchers and Drug Development Professionals

The theoretical HLB values calculated for this compound, approximately 3.01 by the Griffin method and 5.1 by the Davies method, suggest its utility as a lipophilic surfactant, suitable for applications such as a W/O emulsifier, wetting agent, or antifoaming agent. For drug development professionals, this low HLB indicates that it could be a candidate for formulating poorly water-soluble drugs in lipid-based delivery systems. However, it is crucial to experimentally verify the HLB value in the context of a specific formulation, as interactions with other excipients can influence its effective HLB. The methodologies and data presented in this guide provide a robust framework for the informed selection and application of this compound in advanced scientific and pharmaceutical formulations.

References

- 1. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 3. Hydrophilic-lipophilic balance [chemeurope.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

- 10. Application of HLB value in emulsion paint formulation design_ Nantong Convey Chemical Technology Co., Ltd_Emulsifier_Polyethylene glycol_Polypropylene glycol_Penetrant [en.convey-chemical.com]

An In-depth Technical Guide to the Stereoisomers of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Stereoisomerism in 2,4,7,9-Tetramethyl-5-decyne-4,7-diol

This compound possesses two stereogenic centers at carbons 4 and 7. This structural feature results in the existence of three stereoisomers: a pair of enantiomers, designated as (4R, 7R) and (4S, 7S), and a meso compound, (4R, 7S), which is superimposable on its mirror image due to an internal plane of symmetry.

The commercially available form of this chemical is typically a mixture of the racemic (±) pair and the meso diastereomer.[3] Understanding the distinct properties and potential activities of each stereoisomer is crucial for applications in fields where stereochemistry plays a critical role, such as in the development of pharmaceutical formulations or specialized materials.

Physicochemical Properties of the Stereoisomeric Mixture

The following table summarizes the known physicochemical properties of the commercially available mixture of this compound stereoisomers. It is important to note that these values represent the bulk properties of the mixture and may not reflect the specific properties of the individual, isolated stereoisomers.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₂₆O₂ | [4] |

| Molecular Weight | 226.35 g/mol | [4] |

| CAS Number | 126-86-3 | [4] |

| Appearance | White to pale yellow, waxy solid | [5][6] |

| Melting Point | 42-44 °C | [3][6] |

| Boiling Point | 255 °C | [3][6] |

| Water Solubility | 1.7 g/L at 20 °C | [7] |

| logP | 2.64 (calculated) | [7] |

| Vapor Pressure | 0.006 hPa at 20 °C | [7] |

| Density | 0.882 g/cm³ at 25 °C | [7] |

Stereoisomeric Relationship

The relationship between the different stereoisomers of this compound can be visualized as a logical flow from the single molecular structure to its distinct spatial arrangements.

References

- 1. researchgate.net [researchgate.net]

- 2. ulprospector.com [ulprospector.com]

- 3. This compound, mixture of (±) and meso 98 126-86-3 [sigmaaldrich.com]

- 4. This compound | C14H26O2 | CID 31362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. This compound | 126-86-3 [chemicalbook.com]

- 7. echemi.com [echemi.com]

Environmental Fate of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the environmental fate of 2,4,7,9-Tetramethyl-5-decyne-4,7-diol (TMDD), a high-production volume chemical utilized as a non-ionic surfactant in various industrial applications, including as a wetting and anti-foaming agent.[1][2] This document synthesizes available data on its physicochemical properties, biodegradation, abiotic degradation, bioaccumulation, and mobility in the environment to support environmental risk assessments and inform safe product development.

Physicochemical Properties

The environmental partitioning and behavior of a chemical are largely governed by its physicochemical properties. For TMDD, these properties suggest a potential for persistence and mobility in the aquatic environment.

| Property | Value | Reference |

| Molecular Formula | C14H26O2 | [3][4] |

| Molecular Weight | 226.36 g/mol | [3][4] |

| CAS Number | 126-86-3 | [3] |

| Physical State | Solid, waxy | [5] |

| Melting Point | 42-44 °C | [3] |

| Boiling Point | 255 °C | [3] |

| Vapor Pressure | 0.006 hPa (at 20 °C) | [5] |

| Water Solubility | 1.7 g/L (at 20 °C, pH 7.3-7.5) | [5] |

| Log Octanol-Water Partition Coefficient (Log Kow) | 2.64 (calculated) | [5] |

Environmental Fate and Transport

The environmental fate of TMDD is characterized by slow degradation processes and a tendency to remain in the aquatic compartment. Its physicochemical properties indicate a low potential for bioaccumulation but a high prevalence in the environment.[1][2] Effluents from wastewater treatment plants are considered a primary source of TMDD emissions into the environment.[6]

Degradation

Biodegradation

Abiotic Degradation

Limited information is available regarding the abiotic degradation of TMDD through processes such as hydrolysis and photolysis. Due to the presence of a triple bond in its structure, it may be susceptible to oxidation, but specific studies and degradation rates are lacking.

Bioaccumulation

Based on its physicochemical properties, particularly its octanol-water partition coefficient (Log Kow of 2.64), the bioaccumulation potential of TMDD is considered to be low.[1][2] However, specific experimental data from bioaccumulation studies, such as a measured bioconcentration factor (BCF), were not identified in the available literature.

Mobility

The mobility of TMDD in soil and sediment is expected to be relatively high. An estimated soil organic carbon-water partitioning coefficient (Log Koc) of 1.328 suggests that TMDD has a low potential for sorption to soil and sediment. This indicates a tendency for the compound to remain in the water phase and be mobile in the terrestrial environment.

Ecotoxicity

TMDD has been shown to have toxic effects on a range of aquatic organisms. The available ecotoxicity data is summarized in the table below.

| Organism | Endpoint | Value | Exposure Duration | Reference |

| Fish (Cyprinus carpio) | LC50 | 42 mg/L | 96 h | [5] |

| Daphnia (Daphnia magna) | EC50 | 91 mg/L | 48 h | [5] |

| Algae (Pseudokirchneriella subcapitata) | EC50 | 15 mg/L | 72 h | [5] |

| Activated Sludge Microorganisms | EC50 | ca. 630 mg/L | 30 min | [5] |

Experimental Protocols

Detailed experimental protocols for the environmental fate studies of TMDD are not extensively available in the public domain. However, standard methodologies, such as those prescribed by the Organisation for Economic Co-operation and Development (OECD), are typically followed for regulatory submissions. An example of a common experimental workflow for assessing ready biodegradability is provided below.

Ready Biodegradability - OECD 301F (Manometric Respirometry Test)